molecular formula C18H17N3O5S B10906811 (2E)-3-(5-methylfuran-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide

(2E)-3-(5-methylfuran-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B10906811
M. Wt: 387.4 g/mol
InChI Key: FMWXOKVOCVLXPJ-JXMROGBWSA-N
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Description

(E)-3-(5-METHYL-2-FURYL)-N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a furan ring, an isoxazole ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-METHYL-2-FURYL)-N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethylfuran.

    Isoxazole Ring Formation: The isoxazole ring is formed via the reaction of 5-methyl-3-isoxazolecarboxylic acid with appropriate reagents.

    Coupling Reaction: The furan and isoxazole intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-METHYL-2-FURYL)-N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

(E)-3-(5-METHYL-2-FURYL)-N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(5-METHYL-2-FURYL)-N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-METHYL-2-FURYL)-N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE: shares similarities with other sulfonamide-containing compounds and furan derivatives.

Uniqueness

  • The presence of both furan and isoxazole rings in the same molecule makes it unique compared to other compounds with only one of these rings.
  • Its specific structural arrangement allows for unique interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C18H17N3O5S/c1-12-3-6-15(25-12)7-10-18(22)19-14-4-8-16(9-5-14)27(23,24)21-17-11-13(2)26-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21)/b10-7+

InChI Key

FMWXOKVOCVLXPJ-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C

Origin of Product

United States

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